A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethyl)phenylboronic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Modern Synthesis
2-Bromo-4-(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic ring, featuring a boronic acid moiety, a bromine atom, and a trifluoromethyl group, makes it a highly valuable building block for the construction of complex molecular architectures. The boronic acid group serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with exceptional precision. The presence of the bromine atom offers a secondary reactive handle for further functionalization, while the electron-withdrawing trifluoromethyl group can impart desirable physicochemical properties to the target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth overview of the chemical properties, synthesis, and key applications of 2-Bromo-4-(trifluoromethyl)phenylboronic acid, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is essential for its proper handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 959997-88-7 | [3] |
| Molecular Formula | C₇H₅BBrF₃O₂ | [3] |
| Molecular Weight | 268.82 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Spectroscopic Characterization
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis.[8] A plausible and commonly employed synthetic route to 2-Bromo-4-(trifluoromethyl)phenylboronic acid starts from 1,2-dibromo-4-(trifluoromethyl)benzene. This route involves a lithium-halogen exchange at low temperatures to selectively generate the 2-lithio species, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form the corresponding boronate ester. Subsequent hydrolysis under acidic conditions yields the final product.
Logical Workflow for Synthesis:
Caption: Synthetic pathway to 2-Bromo-4-(trifluoromethyl)phenylboronic acid.
Spectroscopic Characterization:
Due to the lack of publicly available, experimentally verified spectra for 2-Bromo-4-(trifluoromethyl)phenylboronic acid, the following are predicted characteristic spectroscopic features based on the analysis of similar compounds:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the positions of the bromo, trifluoromethyl, and boronic acid groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the boron atom will appear at a characteristic downfield shift. The trifluoromethyl group will be observed as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic ring.[5]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and C-F stretching of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).[9]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The paramount application of 2-Bromo-4-(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl compounds.[10] The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle:
The reaction mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, forming a new Pd(II) species and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with 2-Bromo-4-(trifluoromethyl)phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
2-Bromo-4-(trifluoromethyl)phenylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, 2-Bromo-4-(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Applications in Drug Discovery and Materials Science
The trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to enhance metabolic stability and membrane permeability.[2] Consequently, 2-Bromo-4-(trifluoromethyl)phenylboronic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it can be utilized in the preparation of novel inhibitors of enzymes implicated in diseases such as cancer and bacterial infections.[12] The bromine atom on the phenyl ring allows for subsequent cross-coupling reactions or other transformations, enabling the rapid generation of diverse compound libraries for drug discovery programs.
In materials science, the incorporation of fluorinated moieties can enhance the thermal stability and chemical resistance of polymers and organic electronic materials.[2] 2-Bromo-4-(trifluoromethyl)phenylboronic acid can be used to synthesize fluorinated monomers for specialty polymers or to functionalize surfaces to create materials with tailored properties.
Safety and Handling
As a professional in the field, it is imperative to handle all chemicals with appropriate safety precautions. While a specific safety data sheet (SDS) for 2-Bromo-4-(trifluoromethyl)phenylboronic acid is not widely available, data from closely related compounds such as 4-Fluoro-2-(trifluoromethyl)phenylboronic acid and other arylboronic acids provide essential guidance.[2][13]
-
Hazard Identification: Arylboronic acids are generally classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Some may be harmful if swallowed (H302).[2][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4-(trifluoromethyl)phenylboronic acid is a high-value building block in modern organic synthesis. Its unique combination of a reactive boronic acid, a versatile bromine atom, and a property-enhancing trifluoromethyl group makes it an indispensable tool for the synthesis of complex organic molecules. A thorough understanding of its chemical properties, synthetic routes, and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, empowers researchers to leverage its full potential in the development of novel pharmaceuticals and advanced materials. Adherence to strict safety protocols is paramount to ensure the safe and effective use of this powerful synthetic intermediate.
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Touaibia, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Scientific Reports, 11(1), 1-13. Available at: [Link]
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